molecular formula C6H10N2O B6235962 4,7-diazaspiro[2.5]octan-6-one CAS No. 1638784-98-1

4,7-diazaspiro[2.5]octan-6-one

Cat. No.: B6235962
CAS No.: 1638784-98-1
M. Wt: 126.2
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Description

4,7-Diazaspiro[2.5]octan-6-one ( 1638784-98-1) is a valuable spirocyclic building block in pharmaceutical research and development. The 4,7-diazaspiro[2.5]octane scaffold is recognized as an important pharmacophore in medicinal chemistry . This specific compound serves as a key synthetic intermediate for the construction of more complex molecules. Its primary research value lies in its application in drug discovery programs, where it is used to introduce unique three-dimensional structural properties that can improve the potency and pharmacokinetic profiles of potential drug candidates . The diazaspiro[2.5]octane core structure is a featured component in several biologically active compounds, including approved therapeutics. For instance, the 4,7-diazaspiro[2.5]octane moiety is an integral part of Risdiplam (Evrysdi), an oral medication approved for the treatment of spinal muscular atrophy (SMA) by modifying SMN2 gene splicing . This highlights the scaffold's proven relevance in targeting significant disease pathways. Our product is supplied with a typical purity of 99% or higher, ensuring consistency for your critical research applications. It is recommended to store this compound in a well-closed container, protected from light, and in a cool, dry environment such as a 2-8°C refrigerator . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1638784-98-1

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octan 6 One and Its Direct Precursors

Retrosynthetic Analysis of the 4,7-Diazaspiro[2.5]octan-6-one Scaffold

A retrosynthetic analysis of this compound reveals several plausible disconnection points to simplify the target molecule into more readily available starting materials. The most logical primary disconnection is the amide bond within the six-membered lactam ring. This intramolecular C-N bond disconnection unveils a key precursor: an acyclic amino acid derivative.

Further disassembly of this amino acid precursor points to a strategic disconnection at the C5-N4 bond, which simplifies the structure to a functionalized 1-(aminomethyl)cyclopropan-1-amine derivative. This intermediate contains the core spirocyclic junction. This analysis ultimately leads back to a foundational building block, a derivative of (1-aminocyclopropyl)methanol, which can be sourced from versatile starting materials like 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046). This strategic approach allows for the systematic construction of the complex diazaspirocyclic system from simple, achiral precursors.

Classical and Contemporary Approaches to Spirocyclic Lactam Formation

The construction of spirocyclic lactams is a field of active research, with numerous methods developed for their synthesis. These strategies can be broadly categorized by the approach used to form the spirocyclic core and the lactam moiety.

Ring-Closing Strategies for the Spiro[2.5]octane Core

The formation of the diazaspiro[2.5]octane core is a critical step that defines the molecule's unique topology. A primary strategy involves a sequential N-alkylation approach. This typically begins with a cyclopropane-containing building block, such as 1-(aminomethyl)cyclopropan-1-amine, where each nitrogen atom is sequentially functionalized. For instance, one nitrogen can be alkylated with a two-carbon electrophile bearing a masked or protected amine (e.g., N-protected 2-bromoethylamine). Subsequent deprotection and intramolecular cyclization would form the piperazine (B1678402) ring, but to achieve the target lactam, a more convergent approach is often favored.

A more direct method involves the reaction of a primary amine derived from the cyclopropane (B1198618) core with an activated glycine (B1666218) equivalent. This forms an intermediate that is primed for the crucial lactam-forming cyclization. The rigidity of the cyclopropane ring influences the conformational preferences of the acyclic precursor, potentially favoring the desired ring-closure.

Formation of the Lactam Moiety at the 6-Position

The formation of the six-membered lactam ring is achieved through an intramolecular cyclization of a suitable acyclic precursor, typically a δ-amino acid or its corresponding ester. This reaction is a type of amidation. Classical methods for inducing such a cyclization include thermal condensation, which often requires high temperatures and can be limited in substrate scope.

Contemporary methods offer milder and more efficient alternatives. The use of peptide coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium-based reagents like PyBOP) can activate the carboxylic acid group of the precursor, facilitating nucleophilic attack by the terminal amine under gentle conditions. This approach is highly effective for constructing the lactam ring with high yields and minimal side reactions. The general mechanism involves the activation of a carboxylic acid, followed by intramolecular nucleophilic attack from an amine to form the cyclic amide bond.

Targeted Synthesis via Key Intermediates and Raw Materials

A targeted synthesis for the 4,7-diazaspiro[2.5]octane framework has been developed that avoids hazardous reagents and builds the core structure efficiently. google.com This pathway highlights the strategic use of specific carbamate derivatives and a logical sequence of functional group transformations.

Utilization of 4-Methoxybenzyl (1-(Hydroxymethyl)cyclopropyl) Carbamate Derivatives as Starting Materials

A patented synthetic route for 4,7-diazaspiro[2.5]octane compounds begins with derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. google.com This starting material is advantageous as it contains the pre-formed cyclopropane ring and a nitrogen atom attached to the quaternary spiro-carbon. The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group for the nitrogen atom, while the hydroxymethyl group provides a handle for further elaboration of the second heterocyclic ring.

Table 1: Key Intermediates in the Synthesis of the 4,7-Diazaspiro[2.5]octane Scaffold

IntermediateStructureRole in Synthesis
4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamateStarting material providing the cyclopropane core and first nitrogen atom.
N-PMB-1-(aminomethyl)cyclopropan-1-amineKey intermediate after conversion of the hydroxyl group to an amine.
Acyclic amino acid precursorThe direct precursor that undergoes intramolecular cyclization to form the lactam.

Sequential Functional Group Transformations in the Spiro[2.5]octan-6-one Synthesis

Starting from the carbamate derivative, a logical sequence of reactions can be employed to construct the final this compound product. The process involves the following key transformations:

Functional Group Interconversion: The primary alcohol of the starting material is first converted into a better leaving group, for example, by tosylation or mesylation, or directly converted to a halide. This activated intermediate can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile, such as a protected glycine ester anion or an equivalent synthon.

Introduction of the Second Nitrogen and Carbonyl Group: The activated intermediate is treated with a glycine equivalent (e.g., ethyl glycinate) under basic conditions. This substitution reaction forms the C-N bond and introduces the atoms necessary for the lactam ring (N4, C5, and the carbonyl at C6).

Deprotection: The protecting groups on the nitrogen atoms (e.g., the PMB group and the ester on the glycine moiety) are removed. The PMB group is typically cleaved under oxidative or acidic conditions, while the ester is saponified with a base like lithium hydroxide.

Intramolecular Cyclization (Lactamization): The resulting amino acid is then induced to cyclize. As described in section 2.2.2, this is often accomplished using standard peptide coupling agents to afford the desired this compound. google.com

This sequence provides a controlled and efficient pathway to the target molecule, leveraging a readily available starting material and a series of reliable chemical transformations.

Catalytic Methodologies in Spirocyclic Lactam Synthesis

The construction of the spirocyclic lactam core, a key structural feature of this compound, has been significantly advanced through the development of novel catalytic methodologies. These strategies offer efficient and often stereoselective routes to complex spirocyclic architectures.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of various heterocyclic compounds, including spirocyclic β-lactams. chalmers.se NHC catalysis operates through unique modes of substrate activation, enabling reactions that are otherwise challenging. scripps.edu One notable application is in asymmetric annulation reactions to form the strained four-membered β-lactam ring with high stereocontrol. nih.govnih.gov

A prominent strategy involves the NHC-catalyzed Staudinger reaction between ketenes and isatin-derived ketimines. nih.gov The use of bifunctional NHCs, which possess a free hydroxyl group, has been shown to be highly effective, affording spirocyclic oxindolo-β-lactams in high yields with excellent diastereo- and enantioselectivities. nih.gov Another approach is the NHC-catalyzed oxidative [2+2] annulation of aliphatic aldehydes with isatin-derived ketimines, which constructs spiro-β-lactams bearing two adjacent stereocenters. nih.gov This method is valued for its use of simple, readily available starting materials and mild reaction conditions. nih.gov

Table 1: Overview of NHC-Catalyzed Reactions for Spirocyclic β-Lactams
Reaction TypeSubstratesCatalyst TypeKey FindingsReference
Staudinger ReactionKetenes + Isatin-derived ketiminesBifunctional NHC with hydroxyl groupProduces spirocyclic oxindolo-β-lactams in high yields with excellent diastereo- and enantioselectivities. nih.gov
Oxidative [2+2] AnnulationAliphatic aldehydes + Isatin-derived ketiminesChiral NHCYields spiro-β-lactams in 33–82% yield, with 93–98% enantiomeric excess (ee) and 5:1 to >20:1 diastereomeric ratio (dr). nih.gov
Formal [2+2] CycloadditionKetenes + IsatinsEnantioselective NHCGenerates spirocyclic oxindole-β-lactones (precursors) in good yields (36–99%) and high enantioselectivities (83–99% ee). nih.gov

Copper catalysis provides a versatile and efficient platform for synthesizing spirocyclic lactams. rsc.orgrsc.org These methods often involve oxidative coupling or cascade reactions that can build molecular complexity rapidly. rsc.orgacs.org Copper-catalyzed reactions are particularly useful for creating challenging structural motifs, such as consecutive quaternary carbon centers. rsc.org

One successful strategy is a copper-catalyzed oxidative coupling process that furnishes structurally novel spirocyclic β-keto-lactams. rsc.orgrsc.org This method has been extended to the synthesis of highly rigid double spirocyclic β-lactams. rsc.org Another powerful approach is the copper-catalyzed asymmetric Kinugasa/Michael domino reaction. nih.govresearchgate.net This reaction desymmetrizes prochiral cyclohexadienones by coupling them with nitrones, generating highly functionalized chiral spirocyclic β-lactams with up to four contiguous stereocenters. nih.govresearchgate.net This process exhibits excellent levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov Furthermore, a copper-catalyzed asymmetric Kinugasa/Michael addition cascade has been developed for constructing chiral 2,6-diazaspiro[3.4]octane-1,5-diones, demonstrating the utility of this approach for diazaspirocyclic systems. acs.org

Table 2: Examples of Copper-Catalyzed Spirocyclic Lactam Syntheses
Reaction TypeSubstratesCatalyst SystemKey Product FeaturesReference
Oxidative CouplingPhenol amidesCopper saltForms spirocyclic β-keto-lactams and double spirocyclic β-lactams. rsc.orgrsc.org
Asymmetric Kinugasa/Michael Domino ReactionAlkyne-tethered cyclohexadienones + NitronesChiral copper catalystFour contiguous stereocenters; up to 97% ee, >20:1 dr. nih.govresearchgate.net
Asymmetric Kinugasa/Michael Addition Cascadeα,β-Unsaturated ester-tethered propiolamides + NitronesChiral copper catalystConstructs chiral 2,6-diazaspiro[3.4]octane-1,5-diones with high enantio- and diastereoselectivities. acs.org

Protecting Group Strategies for Amine and Lactam Functionalities in this compound Synthesis

The benzyl (B1604629) (Bn) group is a widely used protecting group for amines and is particularly relevant in the synthesis of 4,7-diazaspiro[2.5]octane compounds. google.comgoogle.com It is typically introduced by reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com In a patented synthetic route to 4,7-diazaspiro[2.5]octane, the benzyl group is noted as a preferred protecting group for the amino hydrogen at the N7 position, leading to the intermediate 7-benzyl-4,7-diazaspiro[2.5]octane. google.com

The primary advantage of the benzyl group is its stability across a wide range of reaction conditions, including acidic and basic media. google.com Its removal, or deprotection, is most commonly achieved through catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst), a method that is generally mild and high-yielding, producing the deprotected amine and toluene (B28343) as a byproduct. commonorganicchemistry.comorganic-chemistry.org

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.com Its use is documented as a viable strategy in the synthesis of 4,7-diazaspiro[2.5]octane compounds. google.com The Boc group is typically installed by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comwikipedia.orgnih.gov

The popularity of the Boc group stems from its distinct stability profile. It is robust under basic, reductive, and nucleophilic conditions, which allows for a high degree of orthogonality with other protecting groups. nih.govtcichemicals.com Deprotection is efficiently accomplished under acidic conditions, commonly using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride in methanol. jk-sci.comwikipedia.org The byproducts of this deprotection are volatile (carbon dioxide and isobutene), which simplifies the purification process. quora.com This reliable and mild deprotection protocol makes the Boc group a strategically important choice in complex synthetic sequences. wikipedia.org

Stereoselective Synthesis of this compound Derivatives

The development of synthetic methods that control stereochemistry is crucial for accessing specific isomers of pharmacologically active compounds. For derivatives of this compound, stereoselective synthesis aims to control the spatial arrangement of atoms, particularly at chiral centers. While specific stereoselective syntheses for the parent this compound are not extensively detailed in the provided context, advanced catalytic methods for closely related spirocyclic lactam systems highlight the available strategies.

Copper-catalyzed asymmetric reactions have proven highly effective for this purpose. The Kinugasa/Michael domino reaction, for instance, allows for the highly chemo-, regio-, diastereo-, and enantioselective synthesis of chiral spirocyclic β-lactams from prochiral starting materials. nih.govresearchgate.net This method can generate up to four contiguous stereocenters, including a quaternary center, with excellent stereoselectivity (e.g., up to 97% ee and >20:1 dr). nih.govresearchgate.net Similarly, a copper-catalyzed asymmetric cascade reaction has been used to produce chiral 2,6-diazaspiro[3.4]octane-1,5-diones with high enantio- and diastereoselectivity, demonstrating the applicability of this approach to diazaspirocyclic scaffolds. acs.org

N-Heterocyclic carbene (NHC) catalysis also offers powerful tools for stereoselective synthesis. The asymmetric Staudinger reaction of ketenes with isatin-derived ketimines, catalyzed by bifunctional NHCs, yields spirocyclic oxindolo-β-lactams with excellent diastereo- and enantioselectivities. nih.gov Another example is the NHC-catalyzed oxidative [2+2] annulation, which provides access to spiro-β-lactams with high enantiomeric excess (93–98% ee) and good to excellent diastereomeric ratios (5:1 to >20:1 dr). nih.gov These methodologies underscore the potential for achieving high levels of stereocontrol in the synthesis of complex spirocyclic lactam derivatives.

Table 3: Summary of Stereoselective Methodologies for Spirocyclic Lactam Derivatives
MethodologyCatalyst SystemSubstratesProduct TypeReported StereoselectivityReference
Asymmetric Kinugasa/Michael Domino ReactionChiral Copper CatalystAlkyne-tethered cyclohexadienones + NitronesChiral Spirocyclic β-LactamsUp to 97% ee, >20:1 dr nih.govresearchgate.net
NHC-Catalyzed Staudinger ReactionBifunctional NHCKetenes + Isatin-derived ketiminesSpirocyclic Oxindolo-β-LactamsExcellent diastereo- and enantioselectivity nih.gov
NHC-Catalyzed Oxidative [2+2] AnnulationChiral NHCAliphatic aldehydes + Isatin-derived ketiminesSpiro-β-Lactams93–98% ee, 5:1 to >20:1 dr nih.gov
Asymmetric Kinugasa/Michael Addition CascadeChiral Copper Catalystα,β-Unsaturated ester-tethered propiolamides + NitronesChiral 2,6-Diazaspiro[3.4]octane-1,5-dionesHigh enantio- and diastereoselectivity acs.org

Chemical Reactivity and Transformations of 4,7 Diazaspiro 2.5 Octan 6 One

Reactivity at the Lactam Carbonyl Center (C-6)

The lactam carbonyl group at the C-6 position is an electrophilic center susceptible to nucleophilic attack. This reactivity is characteristic of amides within a cyclic system. The primary transformations at this center involve nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution: In a typical nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group reforms the carbonyl. For a lactam, this would typically require ring opening. The stability of the amide bond, due to resonance, makes the carbonyl less reactive than that of ketones or esters. However, under forcing conditions with strong nucleophiles or acid/base catalysis, reactions can occur.

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. This transformation effectively converts the lactam into a saturated cyclic amine. For instance, analogous structures like 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione are reduced to 7-benzyl-4,7-diazaspiro[2.5]octane using reagents like borane-tetrahydrofuran (B86392) complex. chemicalbook.com This suggests that 4,7-diazaspiro[2.5]octan-6-one would undergo a similar reduction to yield 4,7-diazaspiro[2.5]octane.

Table 1: Reactivity at the Lactam Carbonyl Center (C-6)
Reaction TypeReagent/ConditionsProduct Type
ReductionBorane-THF Complex (BH₃·THF), Lithium Aluminum Hydride (LiAlH₄)4,7-Diazaspiro[2.5]octane
Hydrolysis (Ring Opening)Strong Acid (e.g., H₃O⁺) or Base (e.g., OH⁻), HeatSubstituted aminocyclopropane amino acid derivative

Transformations Involving the Secondary Amine Centers (N-4 and N-7)

The this compound molecule possesses two secondary amine centers at positions N-4 and N-7. However, their reactivity differs significantly. The N-4 nitrogen is part of the lactam ring, and its lone pair of electrons is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic. In contrast, the N-7 nitrogen is a typical secondary amine within a piperazine-like system and is a primary site for nucleophilic reactions such as alkylation and acylation.

N-Alkylation and N-Acylation: The N-7 position is readily functionalized with various electrophiles. For example, in the synthesis of pharmaceutical intermediates, the parent 4,7-diazaspiro[2.5]octane is often derivatized at one of the nitrogen atoms. google.com This indicates that the N-7 amine of this compound would be the primary site of reaction with alkyl halides or acyl chlorides under basic conditions. Protecting group strategies, such as the use of a tert-butoxycarbonyl (Boc) group, are commonly employed at one nitrogen to allow for selective functionalization of the other. bldpharm.com

Table 2: Transformations at Secondary Amine Centers
Reaction TypePositionReagent/ConditionsProduct Type
N-AlkylationN-7Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N)7-Alkyl-4,7-diazaspiro[2.5]octan-6-one
N-AcylationN-7Acyl Chloride (RCOCl), Base7-Acyl-4,7-diazaspiro[2.5]octan-6-one
N-ArylationN-7Aryl Halide, Palladium Catalyst (e.g., Buchwald-Hartwig amination)7-Aryl-4,7-diazaspiro[2.5]octan-6-one
Boc ProtectionN-4 or N-7Di-tert-butyl dicarbonate (B1257347) (Boc)₂ON-Boc protected derivative

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

The presence of a strained cyclopropane (B1198618) ring makes the spirocyclic system susceptible to ring-opening and ring-expansion reactions, which can be valuable for constructing more complex molecular architectures. These reactions typically proceed through the cleavage of one of the C-C bonds of the three-membered ring.

Ring-Opening: The cyclopropane ring can be opened by various reagents, including electrophiles, nucleophiles, and via radical pathways. In donor-acceptor (D-A) cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group, the ring is particularly activated towards nucleophilic ring-opening. While this compound doesn't fit the classic D-A cyclopropane definition, the nitrogen atoms can influence the ring's reactivity. Lewis acid catalysis can promote ring-opening by coordinating to a heteroatom and facilitating the cleavage of a proximal C-C bond.

Ring-Expansion: Spirocyclopropanes are known precursors for ring-expansion reactions to form four- or five-membered rings. For example, the reaction of spirocyclopropyl oxindoles with various nucleophiles can lead to the formation of spiro-fused pyrrolidines. These transformations often proceed via a stepwise mechanism involving the opening of the cyclopropane ring to form a zwitterionic intermediate, followed by intramolecular cyclization.

Functionalization and Derivatization of the Cyclopropane Moiety

Direct functionalization of the cyclopropane ring in this compound without ring-opening is challenging due to the relative inertness of the C-H bonds. However, modern synthetic methods are emerging for C-H activation. More commonly, functionalization is achieved as part of the synthetic sequence used to build the spirocyclic core.

Alternatively, if the cyclopropane ring is appropriately substituted with activating groups (e.g., carbonyls or esters), it can undergo reactions such as Michael additions or reactions with organometallics. In the context of the parent this compound, derivatization would likely proceed via reactions that involve the other, more reactive functional groups, as described in the sections above.

Chemo- and Regioselective Modifications of the Core Structure

Chemoselectivity and regioselectivity are key considerations when modifying a multifunctional molecule like this compound. The molecule presents three principal reactive sites: the nucleophilic N-7 amine, the less nucleophilic N-4 amide nitrogen, and the electrophilic C-6 lactam carbonyl.

Regioselectivity of N-Functionalization: As discussed previously, the N-7 amine is significantly more nucleophilic than the N-4 amide nitrogen. Therefore, reactions with one equivalent of an electrophile (e.g., an alkyl or acyl halide) will selectively occur at the N-7 position. This inherent difference in reactivity allows for the regioselective functionalization of the N-7 amine without the need for protecting the N-4 position.

Chemoselectivity: The presence of both nucleophilic (N-7) and electrophilic (C-6) centers allows for selective reactions based on the choice of reagent. For instance, an electrophilic reagent will react at N-7, while a strong nucleophilic reagent or a reducing agent will target the C-6 carbonyl. This orthogonality enables a stepwise modification of the molecule. A common strategy involves first protecting the more reactive N-7 amine, then performing a transformation at the lactam carbonyl, followed by deprotection and further functionalization at N-7 if desired.

Table 3: Chemo- and Regioselective Modifications
Target SiteReaction TypeSelectivity PrincipleExample Reagent
N-7N-Alkylation/AcylationHigher nucleophilicity of secondary amine vs. amideBenzyl (B1604629) bromide
C-6ReductionReaction of electrophilic carbonyl with reducing agentLiAlH₄
N-7 then C-6Sequential ModificationProtection of the more reactive group (N-7) allows reaction at the less reactive site (C-6)1. (Boc)₂O 2. Reduction 3. Deprotection

Advanced Structural Elucidation and Conformational Analysis of 4,7 Diazaspiro 2.5 Octan 6 One and Its Analogs

Spectroscopic Characterization Beyond Basic Identification

While fundamental spectroscopic techniques confirm the basic connectivity of 4,7-diazaspiro[2.5]octan-6-one, a deeper understanding of its three-dimensional structure and preferred conformations requires more advanced methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences

Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Framework Based on Analog Data

Protons Predicted Chemical Shift (ppm) Multiplicity
H-1, H-2 (cyclopropane) 0.4 - 0.7 m
H-5 ~3.0 - 3.5 s

Note: These are estimated values based on known substituent effects and data from similar compounds. The actual spectrum may vary.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in unambiguously assigning the proton and carbon signals of this compound. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide crucial information about through-space interactions, helping to elucidate the preferred conformation of the six-membered ring and the spatial relationship between the two rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of the Lactam System

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, offering a "molecular fingerprint". researchgate.net For this compound, these techniques are particularly useful for characterizing the lactam functionality. The carbonyl (C=O) stretching vibration of the lactam ring is expected to give rise to a strong absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. The exact position of this band can be influenced by factors such as ring strain and hydrogen bonding.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. The lactam carbonyl stretch is also Raman active. nih.gov The study of beta-lactam antibiotics by Raman spectroscopy has shown characteristic peaks for the beta-lactam ring vibrations between 1692 and 1782 cm⁻¹. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for the Lactam System in this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O stretch (Amide I) 1650 - 1690 1650 - 1690
N-H bend 1510 - 1550 Weak or inactive

These vibrational data not only confirm the presence of the lactam ring but can also provide insights into the molecular environment and intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique would provide unequivocal information on bond lengths, bond angles, and the exact conformation of the this compound molecule in the solid state.

For spirocyclic compounds, X-ray crystallography can reveal:

The precise geometry of the spirocyclic system , including the puckering and orientation of the piperazinone ring.

The extent of any deviation from idealized geometries , providing a quantitative measure of ring strain.

Intermolecular interactions , such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of related diazaspiro compounds would be expected to show the piperazinone ring in a distorted chair or boat conformation, influenced by the rigid cyclopropane (B1198618) ring.

Conformational Dynamics of the Spiro[2.5]octane System

The spiro[2.5]octane system possesses a fascinating conformational landscape. The cyclohexane-like ring can undergo inversion, but this process is influenced by the presence of the spiro-fused cyclopropane ring. The inherent rigidity of the spirocyclic fusion point restricts many of the conformational degrees of freedom that are present in non-spirocyclic analogs.

Studies on related spiro[2.5]octane derivatives have utilized variable-temperature NMR spectroscopy to probe the dynamics of ring inversion. For example, the axial-equatorial conformational equilibrium of spiro[2.5]octan-6-ol has been investigated, revealing an Arrhenius activation energy for ring inversion of 14.4 ± 1.3 kcal/mol. chemicalbook.com A similar dynamic process would be expected for the piperazinone ring in this compound, although the presence of the nitrogen atoms and the lactam functionality would likely alter the energy barrier to inversion.

Computational methods, such as molecular dynamics simulations, can provide further insights into the conformational space of such molecules, helping to identify stable conformers and the transition states that connect them. chemicalbook.com

Analysis of Strain and Ring Tension within the Spiro System

The presence of the three-membered cyclopropane ring introduces significant ring strain into the this compound molecule. This strain arises from the deviation of bond angles from the ideal sp³ hybridized value of 109.5°. The reactivity of small ring systems is often driven by the release of this ring strain.

Theoretical and Computational Chemistry Studies of 4,7 Diazaspiro 2.5 Octan 6 One

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of 4,7-diazaspiro[2.5]octan-6-one, including molecular orbital energies (such as HOMO and LUMO), electron density distribution, and electrostatic potential maps, has not been published. These analyses are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. Without dedicated quantum mechanical calculations, key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's geometry and bonding characteristics, remain uncharacterized from a computational standpoint.

Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways

While synthetic routes to this compound and related compounds exist, computational investigations into the mechanisms of these reactions are absent from the literature. Theoretical predictions of reaction pathways, including the identification of transition states and the calculation of activation energies, provide a deeper understanding of reaction kinetics and can aid in the optimization of synthetic methods.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational space of a molecule in a simulated physiological environment. For this compound, no studies have been published that utilize MD simulations to sample its various conformations over time, analyze its dynamic behavior, or study its interactions with solvent molecules.

In Silico Approaches for Scaffold Optimization in Chemical Design

The this compound scaffold holds potential for the development of new therapeutic agents. However, specific in silico studies aimed at optimizing this scaffold for particular biological targets are not documented. Such research would typically involve computational techniques like molecular docking, pharmacophore modeling, or quantitative structure-activity relationship (QSAR) studies to guide the design of derivatives with enhanced activity and selectivity.

Derivatization and Utilization As a Synthetic Scaffold in Advanced Molecular Construction

Diversification Strategies for the 4,7-Diazaspiro[2.5]octan-6-one Core

The core structure of this compound possesses several points for chemical modification, enabling the synthesis of a wide array of derivatives. The primary sites for diversification are the two nitrogen atoms at the N4 and N7 positions and the carbonyl group at the C6 position.

The nitrogen atoms can undergo various transformations, including:

Alkylation and Arylation: The secondary amine at N7 and the amide nitrogen at N4 can be substituted with various alkyl or aryl groups. An example is the synthesis of 7-methyl-4,7-diazaspiro[2.5]octan-6-one. uni.lu

Acylation: Reaction with acylating agents can introduce new functional groups.

Protecting Group Chemistry: The nitrogen atoms can be protected to allow for selective reactions at other parts of the molecule. For instance, the tert-butoxycarbonyl (Boc) group is commonly used for nitrogen protection in related diazaspiro systems, which can be removed under mild acidic conditions. innospk.com

The carbonyl group of the lactam (cyclic amide) can also be chemically altered, most notably through reduction, which fundamentally changes the scaffold's nature. These diversification points make the scaffold highly adaptable for creating molecules with tailored properties.

Table 1: Potential Diversification Sites on the this compound Scaffold

Position Functional Group Possible Modifications Example Derivative/Related Compound
N4 Amide Nitrogen Alkylation, Arylation, Acylation N-Substituted analogs
N7 Amine Nitrogen Alkylation, Arylation, Acylation, Boc-protection 7-methyl-4,7-diazaspiro[2.5]octan-6-one uni.lu

| C6 | Carbonyl (Amide) | Reduction to amine | 4,7-Diazaspiro[2.5]octane nih.gov |

Scaffold Application in the Synthesis of Complex Heterocyclic Systems

The rigid and well-defined geometry of the diazaspiro[2.5]octane framework makes it an excellent starting point for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceutically active compounds. innospk.combldpharm.com

The 4,7-diazaspiro[2.5]octane moiety, often derived from the reduction of the corresponding -6-one, can be integrated into larger, multi-ring systems. A notable example is its use in the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one. google.com In this complex molecule, the diazaspiro unit is attached via its N7 atom to a fused polycyclic aromatic system, demonstrating its utility as a building block for creating sophisticated molecular architectures. google.com The ability to link the scaffold to other ring systems is a key strategy in developing novel compounds.

A primary advantage of spirocyclic scaffolds is their inherent three-dimensionality and rigidity. bldpharm.com The fusion of the cyclopropane (B1198618) and piperazinone rings at a single spiro-center in this compound significantly restricts conformational flexibility compared to simpler cyclic or acyclic amines. This rigidity helps to pre-organize appended functional groups into precise spatial orientations, which can be crucial for optimizing interactions with biological targets like proteins and enzymes. This defined 3D structure is a desirable feature in modern drug design, moving away from flat, two-dimensional molecules. bldpharm.com

Preparation of Chemical Libraries Based on the this compound Scaffold

The 4,7-diazaspiro[2.5]octane scaffold is a versatile starting point for generating libraries of compounds for high-throughput screening in drug discovery. The multiple points of diversification on the core structure allow for the systematic introduction of a wide range of substituents. By varying the chemical groups attached to the N4 and N7 positions, chemists can rapidly create a large collection of structurally related but distinct molecules. This combinatorial approach enables a broad exploration of the chemical space around the scaffold to identify compounds with desired biological activities.

Role as a Precursor for other Important Chemical Intermediates and Related Diamines

One of the most significant synthetic applications of this compound is its role as a precursor to the corresponding diamine, 4,7-diazaspiro[2.5]octane. nih.gov The lactam functionality at C6 can be chemically reduced to an amine. This transformation is a key step, as it converts the scaffold into a saturated diamine, which is itself a highly valuable intermediate in pharmaceutical synthesis. google.com

This reduction process, often employing reducing agents effective for converting amides to amines, unlocks a different set of synthetic possibilities. google.com The resulting 4,7-diazaspiro[2.5]octane is a versatile building block used in the synthesis of various complex molecules, including pharmaceutically active compounds. google.comgoogle.com The generation of this diamine highlights the utility of the "-6-one" parent compound as a stable, storable precursor to a more reactive and synthetically useful intermediate.

Table 2: Transformation of this compound to Key Intermediates

Starting Material Transformation Product Significance
This compound Amide Reduction 4,7-Diazaspiro[2.5]octane nih.gov A versatile diamine intermediate for complex synthesis. google.comgoogle.com
This compound N-Alkylation 7-Alkyl-4,7-diazaspiro[2.5]octan-6-ones uni.lu Diversified scaffold for chemical libraries.

Future Research Directions and Challenges in 4,7 Diazaspiro 2.5 Octan 6 One Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the broader application of 4,7-diazaspiro[2.5]octan-6-one is the development of synthetic routes that are not only efficient but also environmentally benign. Current synthetic strategies for the parent 4,7-diazaspiro[2.5]octane scaffold, a likely precursor, have begun to address safety by avoiding hazardous reagents like boron trifluoride diethyl etherate adduct, which is flammable and corrosive. google.com However, significant opportunities remain for improvement by incorporating green chemistry principles.

Future research should focus on:

Atom Economy: Designing syntheses, such as multicomponent reactions, that incorporate a majority of the atoms from the starting materials into the final product, minimizing waste. nih.gov The development of a one-pot synthesis directly assembling the spirocyclic lactam from simple, readily available precursors would be a significant advancement.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve energy efficiency. This includes exploring enzymatic or chemo-catalytic methods for key bond-forming steps.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.

Safer Solvents: Minimizing the use of hazardous organic solvents in favor of greener alternatives like water, supercritical fluids, or ionic liquids. A patent for a related compound synthesis already highlights a method that improves safety in the reaction process. google.com

The challenge lies in achieving high yields and purity while adhering to these sustainability principles, which often requires extensive optimization of reaction conditions.

Synthetic StrategyKey AdvantageFuture Challenge
Multicomponent ReactionsHigh atom economy, operational simplicityIdentifying suitable starting materials and catalysts for the specific this compound core.
Avoidance of Hazardous ReagentsIncreased operational safetyDiscovering effective and safer alternatives for all synthetic steps without compromising yield. google.com
BiocatalysisHigh selectivity, mild conditionsIdentifying or engineering enzymes capable of constructing the unique spirocyclic junction.

Exploration of Novel Chemical Transformations and Rearrangements

The reactivity of the this compound core is largely unexplored. A thorough investigation of its chemical behavior is essential for creating diverse libraries of derivatives for biological screening and materials development. While the reactivity of the strained four-membered ring in spiro-β-lactams is well-documented, the corresponding chemistry of this five-membered γ-lactam analogue presents a frontier for discovery. researchgate.net

Key areas for future investigation include:

Selective Functionalization: Developing protocols for the selective N-alkylation, N-acylation, or α-carbon functionalization of the lactam ring without disrupting the spirocyclic core.

Ring-Opening Reactions: Studying the hydrolysis or aminolysis of the lactam ring to produce novel cyclopropane-containing amino acid derivatives, which could serve as unique building blocks for peptidomimetics.

Rearrangement Reactions: Investigating potential skeletal rearrangements under thermal, photochemical, or catalytic conditions. While not directly analogous, studies on the rearrangement of other strained ring systems, such as α-diazo-β-hydroxyketones, suggest that complex transformations could lead to novel bridged or fused heterocyclic systems. scite.ai

The primary challenge will be to control the regioselectivity and stereoselectivity of these transformations, given the multiple reactive sites within the molecule.

Advanced Stereocontrol in Complex Derivative Synthesis

The synthesis of spirocyclic compounds with control over stereochemistry is a significant challenge due to the steric hindrance around the spiro center. digitellinc.com For this compound, the creation of derivatives with multiple stereocenters in a predictable manner is crucial for applications in drug discovery, where biological activity is often stereospecific. utrgv.edu

Recent breakthroughs in the asymmetric synthesis of related spirocyclic β-lactams offer a roadmap. Copper-catalyzed domino reactions, for instance, have been used to construct highly functionalized spirocyclic β-lactams with up to four contiguous stereocenters, achieving excellent diastereoselectivity and enantioselectivity. nih.govmdpi.com

Future research must focus on adapting these advanced strategies to the this compound system:

Asymmetric Catalysis: Developing enantioselective catalytic methods, using chiral transition metal complexes (e.g., copper, rhodium, palladium) or organocatalysts, for the key spirocyclization step. mdpi.comthieme-connect.com

Substrate and Chiral Auxiliary Control: Utilizing chiral starting materials or removable chiral auxiliaries to guide the stereochemical outcome of the reactions. nih.gov

The major hurdle will be overcoming the unique steric and electronic properties of the γ-lactam system to achieve the high levels of stereocontrol seen in analogous β-lactam syntheses. rsc.org

MethodStereoselectivity Achieved (in related β-lactams)Reference
Copper-Catalyzed Kinugasa/Michael Domino Reactionup to 97% ee, >20:1 dr nih.gov
Asymmetric Aza-CycloadditionsHigh optical purity nih.gov
Staudinger [2+2] CycloadditionDiastereoselective (trans favored) nih.gov

Computational Design of Novel Spirocyclic Lactam Architectures

Computational chemistry and in silico modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For the this compound scaffold, computational methods can accelerate the discovery of novel derivatives for specific applications. Conformational and superimposition studies have already been used to compare the pharmacophoric features of related β- and γ-lactams. nih.gov

Future directions in this area include:

Virtual Library Design: Generating large virtual libraries of this compound derivatives and using high-throughput virtual screening and molecular docking to identify potential drug candidates against specific biological targets like enzymes or receptors. nih.gov

Predictive Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material properties of new designs, guiding synthetic efforts toward the most promising candidates.

Reaction Mechanism Studies: Using computational chemistry to elucidate the mechanisms of synthetic reactions, which can help in optimizing conditions and predicting stereochemical outcomes.

The main challenge is the accuracy of the computational models, which depends heavily on the quality of the force fields and algorithms used. Experimental validation remains essential to confirm in silico predictions. utrgv.edu

Emerging Applications in Materials Science or Catalysis

While spiro-lactams have been primarily investigated for their biological activity, their rigid and well-defined three-dimensional structures make them attractive candidates for applications in materials science and catalysis. digitellinc.comnih.gov The this compound scaffold is currently a blank slate in these areas.

Materials Science: The diaza-spirocyclic core can be envisioned as a unique monomer for polymerization. Future research could explore its incorporation into polymers such as polyamides or polyurethanes. The rigid spirocyclic unit could impart desirable properties to the resulting materials, including:

Enhanced Thermal Stability: The constrained structure could raise the glass transition temperature of the polymer.

Controlled Porosity: Spirocyclic centers are known to create polymers of intrinsic microporosity (PIMs), which have applications in gas separation and filtration.

Novel Topologies: The bifunctional nature of the molecule could lead to the creation of unique polymer architectures like spiro-polymers.

Catalysis: The development of chiral derivatives of this compound could lead to a new class of organocatalysts. The spirocyclic framework provides a rigid scaffold to position catalytic functional groups (e.g., amines, thioureas) in a precise spatial arrangement. This could enable highly enantioselective transformations. The challenge will be the modular synthesis of these catalysts to allow for fine-tuning of their steric and electronic properties for specific chemical reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4,7-diazaspiro[2.5]octan-6-one derivatives, and how do reaction parameters influence yield?

  • Answer: The synthesis typically employs tert-butyl protection/deprotection strategies to stabilize the spirocyclic core. For example, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is synthesized under mild conditions (25–80°C) using 2-methoxyethanol as a solvent and potassium 4-methoxyphenoxide as an initiator. Key parameters include precise temperature control to avoid ring-opening side reactions and strict anhydrous conditions to prevent hydrolysis. Yields improve with slow monomer addition (≥2 hours) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s spirocyclic structure?

  • Answer: Multi-modal characterization is essential:

  • NMR Spectroscopy: ¹H NMR reveals geminal coupling at the spiro carbon (C2/C5, δ ~3.4–3.8 ppm, J = 8–10 Hz). ¹³C NMR confirms sp³ hybridization at the spiro center (C2/C5, δ ~55–60 ppm).
  • X-ray Crystallography: Resolves bond angles (spiro junction ~90°) and ring puckering.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C₆H₁₀N₂O: 127.0866).
  • HPLC Purity Analysis: Uses C18 columns with UV detection (λ = 254 nm; retention time ~6.2 min) to ensure ≥95% purity .

Advanced Research Questions

Q. How does the spirocyclic architecture of this compound enhance pharmacokinetic properties in drug candidates like risdiplam?

  • Answer: The spiro system in risdiplam (an SMN2 splicing modifier) provides conformational rigidity, improving target binding (Kd = 12 nM vs. 45 nM for linear analogs). Molecular dynamics simulations show the spiro junction reduces entropic penalties upon binding by 30–40%. Pharmacokinetic studies in primates demonstrate a 2.5-fold increase in half-life (t₁/₂ = 18 hours) compared to non-spiro analogs, attributed to reduced CYP3A4 metabolism .

Q. How can researchers resolve contradictory bioactivity data between spirocyclic derivatives and their non-cyclic analogs?

  • Answer: Systematic comparisons should include:

  • Conformational Analysis: Molecular docking to assess binding pose differences (e.g., spiro derivatives occupy hydrophobic pockets more effectively).
  • Permeability Assays: PAMPA data shows spiro compounds have 3x higher membrane permeability (logP = 1.2 vs. 0.5 for open-chain analogs).
  • Metabolic Stability: Hepatocyte assays reveal spiro derivatives resist oxidation (t₁/₂ = 120 min vs. 40 min). Contradictions in IC₅₀ often stem from stereoelectronic effects at the spiro center .

Q. What methodologies optimize the scalability of this compound synthesis for GMP applications?

  • Answer: Key strategies include:

  • Flow Chemistry: Enables safe handling of exothermic cyclization steps (residence time <2 min at 120°C).
  • Catalytic Asymmetric Synthesis: (R)-BINOL-phosphoric acid achieves enantiomeric excess >98%.
  • Design of Experiment (DoE): Optimizes parameters (e.g., solvent ratio, catalyst loading) to maximize yield (68–72% after 3 iterations). PAT tools monitor residual solvents (<300 ppm) and enantiopurity .

Q. What structural modifications to this compound enhance its utility in polymer science?

  • Answer: Introducing fluorinated substituents (e.g., 1,1-difluoro groups) increases thermal stability (Tg = 145°C vs. 110°C for non-fluorinated analogs). Nitrogen-rich variants improve mechanical strength (Young’s modulus = 2.1 GPa) by enabling hydrogen-bonding networks. Comparative studies with 1,2,6-triazaspiro[2.5]octane show enhanced crosslinking efficiency in epoxy resins .

Methodological Best Practices

  • Storage & Handling: Store hydrochloride salts under argon at 2–8°C in amber vials. For aqueous solutions (>10 mM), add 0.1% trifluoroacetic acid (TFA) to prevent degradation. Confirm compound integrity via LC-MS before biological assays .
  • Data Reporting: Include full spectral data (NMR, HRMS) in supplementary materials. For new derivatives, provide X-ray crystallographic CIF files and elemental analysis (±0.4% of theoretical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.